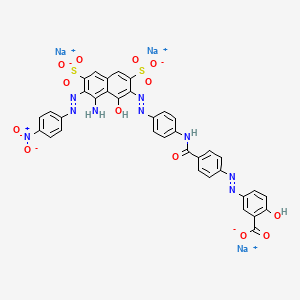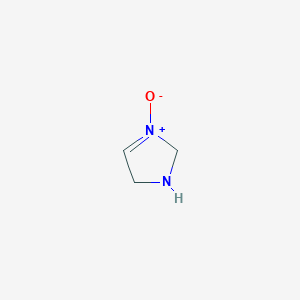
Malonic acid, (3-bromo-4-hydroxybenzylidene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Malonic acid, (3-bromo-4-hydroxybenzylidene)- is an organic compound with the molecular formula C₁₀H₇BrO₅ It is a derivative of malonic acid, where the hydrogen atoms are replaced by a 3-bromo-4-hydroxybenzylidene group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of malonic acid, (3-bromo-4-hydroxybenzylidene)- typically involves the reaction of malonic acid with 3-bromo-4-hydroxybenzaldehyde. The reaction is carried out under basic conditions, often using a base such as sodium ethoxide. The process involves the formation of an enolate intermediate, which then undergoes nucleophilic addition to the aldehyde group, followed by decarboxylation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the reaction would require optimization of reaction conditions, such as temperature, solvent, and concentration of reagents, to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
Malonic acid, (3-bromo-4-hydroxybenzylidene)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a carboxylic acid, while reduction of the carbonyl group can produce an alcohol.
科学研究应用
Malonic acid, (3-bromo-4-hydroxybenzylidene)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through various condensation reactions.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the context of enzyme inhibition and metabolic pathway modulation.
Industry: The compound’s unique chemical properties make it a candidate for use in the development of new materials and chemical processes.
作用机制
The mechanism of action of malonic acid, (3-bromo-4-hydroxybenzylidene)- involves its interaction with specific molecular targets and pathways. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This competitive inhibition is due to the structural similarity of the compound to the enzyme’s natural substrate.
相似化合物的比较
Similar Compounds
Malonic acid: A simple dicarboxylic acid that serves as the parent compound.
3-bromo-4-hydroxybenzaldehyde: A precursor in the synthesis of the target compound.
Benzylidene derivatives: Compounds with similar structural motifs but different substituents.
Uniqueness
Malonic acid, (3-bromo-4-hydroxybenzylidene)- is unique due to the presence of both a bromine atom and a hydroxyl group on the benzylidene moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
属性
CAS 编号 |
73747-61-2 |
|---|---|
分子式 |
C10H7BrO5 |
分子量 |
287.06 g/mol |
IUPAC 名称 |
2-[(3-bromo-4-hydroxyphenyl)methylidene]propanedioic acid |
InChI |
InChI=1S/C10H7BrO5/c11-7-4-5(1-2-8(7)12)3-6(9(13)14)10(15)16/h1-4,12H,(H,13,14)(H,15,16) |
InChI 键 |
SHTXPOFRANTSEC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C=C(C(=O)O)C(=O)O)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


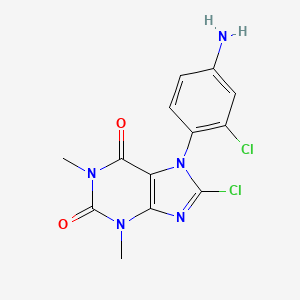

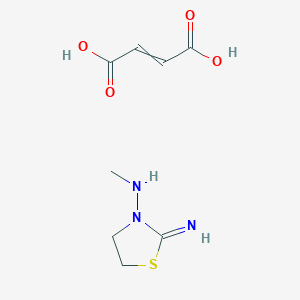
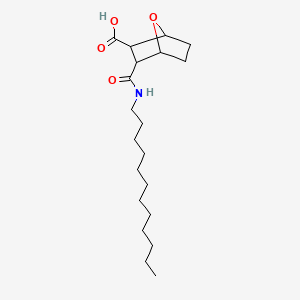
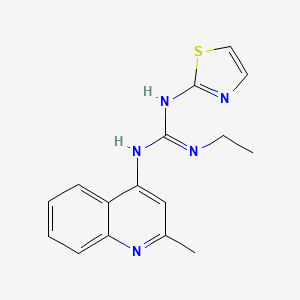
![3-Methyl-2-[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]-1,3-oxazolidine](/img/structure/B14463032.png)
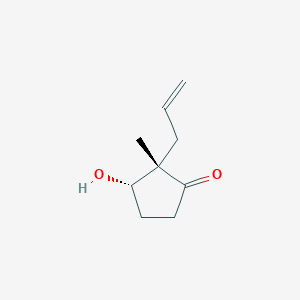
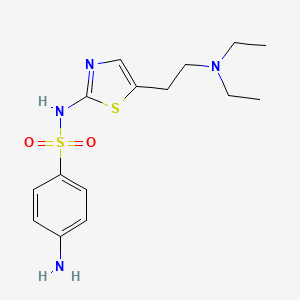
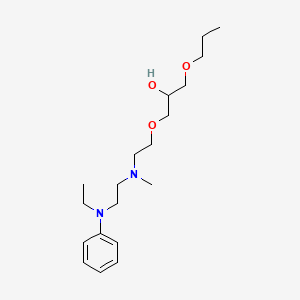
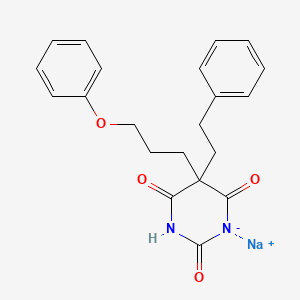
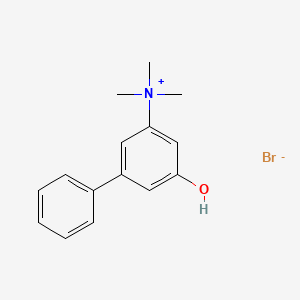
![5-[3-(4-Hydroxy-2-methoxyphenyl)propyl]-2-methoxyphenol](/img/structure/B14463094.png)
